5'-Bromo-3-methyl-2,2'-bipyridine
Overview
Description
5’-Bromo-3-methyl-[2,2’]bipyridinyl is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions. This compound is characterized by the presence of a bromine atom at the 5’ position and a methyl group at the 3 position on the bipyridine ring. It is used in various fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3-methyl-[2,2’]bipyridinyl typically involves the bromination of 3-methyl-[2,2’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 5’-Bromo-3-methyl-[2,2’]bipyridinyl often involve large-scale bromination reactions using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-3-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents, typically in anhydrous ether or THF.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution Reactions: Products include various substituted bipyridines depending on the reagent used.
Coupling Reactions: Biaryl compounds are the major products, which are useful in materials science and pharmaceuticals.
Scientific Research Applications
5’-Bromo-3-methyl-[2,2’]bipyridinyl has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5’-Bromo-3-methyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 4 and 4’ positions.
5,5’-Dibromo-2,2’-bipyridine: A derivative with bromine atoms at the 5 and 5’ positions.
Uniqueness
5’-Bromo-3-methyl-[2,2’]bipyridinyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of metal complexes with tailored catalytic activities .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-6-13-11(8)10-5-4-9(12)7-14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYDNBCRHSMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299144 | |
Record name | 5′-Bromo-3-methyl-2,2′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159281-27-2 | |
Record name | 5′-Bromo-3-methyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159281-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Bromo-3-methyl-2,2′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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